BenchChemオンラインストアへようこそ!

4-(Tert-butyl)-3-fluorobenzoic acid

Physicochemical Property Ionization State Medicinal Chemistry

4-(tert-Butyl)-3-fluorobenzoic acid (CAS 1228155-69-8) delivers a non-substitutable meta-fluorine/para-tert-butyl scaffold essential for patented antiviral acylsulfonamide and benzo annulene syntheses targeting chikungunya, dengue, influenza, and Zika. Predicted pKa 4.06 (vs. 4.21 for non-fluorinated analog), XLogP3 3.2, and fragment-sized MW 196.22 render this compound ideal for FBDD libraries, CNS-penetrant programs, and sirtuin inhibitor SAR. Substituting with 4-tert-butylbenzoic acid, 3-fluorobenzoic acid, or regioisomeric 4-(tert-butyl)-2-fluorobenzoic acid compromises reactivity, acidity, and target bioactivity. Procure this exact CAS-registered intermediate to maintain patent route fidelity and avoid costly lead optimization failures.

Molecular Formula C11H13FO2
Molecular Weight 196.22 g/mol
CAS No. 1228155-69-8
Cat. No. B1456997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tert-butyl)-3-fluorobenzoic acid
CAS1228155-69-8
Molecular FormulaC11H13FO2
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=C(C=C1)C(=O)O)F
InChIInChI=1S/C11H13FO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3,(H,13,14)
InChIKeyQPCXHNKGIHFBJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Tert-butyl)-3-fluorobenzoic Acid (CAS 1228155-69-8): Technical Baseline for Procurement & Research Selection


4-(tert-Butyl)-3-fluorobenzoic acid (CAS 1228155-69-8) is a disubstituted benzoic acid derivative characterized by a tert-butyl group at the para position and a fluorine atom at the meta position relative to the carboxylic acid functionality . With a molecular formula of C₁₁H₁₃FO₂ and a molecular weight of 196.22 g/mol, this compound exists as a neat solid at ambient temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) . It serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing benzo annulene scaffolds and acylsulfonamide derivatives that have been investigated as antiviral agents against chikungunya, dengue, influenza, and Zika viruses [1][2]. The combination of a bulky hydrophobic tert-butyl substituent and an electron-withdrawing fluorine atom imparts a distinct physicochemical profile that differentiates this compound from simpler benzoic acid analogs, making its deliberate selection—rather than generic substitution—critical for achieving specific reactivity and target properties in advanced synthesis programs.

Why 4-(Tert-butyl)-3-fluorobenzoic Acid Cannot Be Casually Replaced by Other Benzoic Acid Derivatives


In drug discovery and advanced materials synthesis, benzoic acid derivatives are often viewed as interchangeable building blocks; however, the specific substitution pattern of 4-(tert-butyl)-3-fluorobenzoic acid creates a unique confluence of steric bulk, electronic modulation, and lipophilicity that is not replicated by simpler, more readily available analogs . The tert-butyl group provides substantial steric hindrance that can direct regioselectivity in subsequent transformations and enhance metabolic stability in derived bioactive molecules, while the fluorine atom exerts a strong electron-withdrawing inductive effect that significantly lowers the pKa relative to non-fluorinated analogs, altering both reactivity and the ionization state under physiological conditions [1]. Critically, substituting this compound with either 4-tert-butylbenzoic acid (which lacks fluorine), 3-fluorobenzoic acid (which lacks tert-butyl), or positional isomers such as 4-(tert-butyl)-2-fluorobenzoic acid will result in markedly different acidity, steric profile, and lipophilicity, thereby compromising the intended reactivity or biological activity of the final target molecule. The quantitative comparisons presented below establish the measurable, non-substitutable differentiation that justifies the specific procurement of this CAS-registered compound.

Quantitative Differentiation Evidence for 4-(Tert-butyl)-3-fluorobenzoic Acid (1228155-69-8) Against Key Analogs


Acidity Modulation (pKa): Balanced Electron-Withdrawing and Electron-Donating Effects

The predicted acid dissociation constant (pKa) of 4-(tert-butyl)-3-fluorobenzoic acid is 4.06 ± 0.10 . This value lies between that of the non-fluorinated analog 4-tert-butylbenzoic acid (pKa = 4.40 ± 0.10 predicted, or 4.38 experimentally) and the non-tert-butylated analog 3-fluorobenzoic acid (pKa = 3.86 at 25°C) . The fluorine atom at the meta position exerts an electron-withdrawing inductive effect that increases acidity relative to 4-tert-butylbenzoic acid, while the electron-donating tert-butyl group at the para position moderates the acidity compared to 3-fluorobenzoic acid. This precise balance of electronic effects produces a unique pKa value that differs measurably from both analogs, influencing reactivity in amide coupling reactions and the ionization state under physiological conditions (pH ~7.4), where the compound will exist predominantly in its ionized carboxylate form.

Physicochemical Property Ionization State Medicinal Chemistry

Density and Lipophilicity: Enhanced Membrane Permeability Potential

The predicted density of 4-(tert-butyl)-3-fluorobenzoic acid is 1.135 ± 0.06 g/cm³ . In contrast, the non-tert-butylated mono-fluorobenzoic acids exhibit significantly higher densities: 3-fluorobenzoic acid has a density of 1.474–1.496 g/cm³, and 4-fluorobenzoic acid has a density of 1.479 g/cm³ [1]. The ~22–24% lower density of the target compound is a direct consequence of the bulky, hydrophobic tert-butyl group, which disrupts crystal packing and reduces molecular cohesion. This lower density correlates with increased lipophilicity (higher calculated logP), a critical parameter for passive membrane diffusion and blood-brain barrier penetration in drug discovery contexts. While the non-fluorinated analog 4-tert-butylbenzoic acid also has a relatively low predicted density (1.056 g/cm³), it lacks the metabolic stability and electronic modulation conferred by the fluorine atom .

Lipophilicity Drug-Likeness ADME

Boiling Point Elevation: Enhanced Thermal Stability and Purification Profile

The predicted boiling point of 4-(tert-butyl)-3-fluorobenzoic acid is 290.4 ± 28.0 °C . This is substantially higher than the boiling points of the non-tert-butylated analogs: 3-fluorobenzoic acid boils at 251.1 ± 13.0 °C, and 4-fluorobenzoic acid boils at approximately 253.7 °C [1][2]. The ~39 °C elevation in boiling point relative to 3-fluorobenzoic acid and ~37 °C relative to 4-fluorobenzoic acid is attributable to the increased molecular weight and enhanced van der Waals interactions conferred by the tert-butyl group. This higher boiling point can simplify purification strategies by allowing higher distillation temperatures or more aggressive solvent removal without thermal degradation, and it indicates greater thermal robustness in subsequent high-temperature reactions.

Thermal Stability Purification Process Chemistry

Positional Isomer Differentiation: Ortho- vs. Meta-Fluorine Substitution

The regioisomer 4-(tert-butyl)-2-fluorobenzoic acid (CAS 932400-17-4), in which the fluorine atom is positioned ortho to the carboxylic acid group rather than meta, represents the closest structural analog to 4-(tert-butyl)-3-fluorobenzoic acid [1]. While both share the same molecular weight (196.22 g/mol) and core tert-butyl/fluorine substitution, the ortho-fluoro isomer places the electron-withdrawing fluorine in direct proximity to the reactive carboxylic acid, which can sterically hinder acylation reactions and alter the acidity through intramolecular hydrogen bonding or field effects. In the context of sirtuin (Sir2p/SIRT1) inhibition, 4-tert-butylbenzoic acid has been identified as a weak but selective inhibitor, and fluorination at the meta position (as in the target compound) is expected to fine-tune both potency and selectivity relative to the non-fluorinated parent [2][3]. The meta-fluoro substitution pattern preserves the steric accessibility of the carboxylic acid while still imparting electronic modulation, making this compound a distinct and non-interchangeable building block relative to its ortho-fluoro isomer.

Regioisomerism SAR Synthetic Utility

Validated Application Scenarios for 4-(Tert-butyl)-3-fluorobenzoic Acid (1228155-69-8) Derived from Quantitative Differentiation Evidence


Synthesis of Antiviral Benzo Annulene and Acylsulfonamide Derivatives

Based on patent literature and vendor technical documentation, 4-(tert-butyl)-3-fluorobenzoic acid is specifically employed as a key intermediate in the preparation of benzo annulene scaffolds and acylsulfonamide derivatives that have been investigated for antiviral activity against chikungunya, Venezuelan equine encephalitis, dengue, influenza, and Zika viruses [1][2]. The distinct pKa of this compound (4.06 ± 0.10) relative to non-fluorinated analogs ensures the appropriate ionization state for subsequent acylation reactions, while the enhanced lipophilicity imparted by the tert-butyl group (as evidenced by the ~23% lower density compared to mono-fluorobenzoic acids) may improve the membrane permeability of the final antiviral candidates. Procurement of this specific CAS-registered building block is essential for reproducing the patented synthetic routes and maintaining the intended physicochemical profile of the target antiviral agents.

Sirtuin (Sir2p/SIRT1) Inhibitor Lead Optimization

4-tert-Butylbenzoic acid has been identified as a weak but selective inhibitor of the yeast sirtuin Sir2p and the human ortholog SIRT1, establishing the 4-tert-butylbenzoic acid scaffold as a validated starting point for sirtuin-targeted drug discovery [3]. The introduction of a fluorine atom at the meta position, as in 4-(tert-butyl)-3-fluorobenzoic acid, is a classical medicinal chemistry strategy to modulate potency, metabolic stability, and selectivity. The unique pKa of 4.06 (intermediate between 4-tert-butylbenzoic acid and 3-fluorobenzoic acid) may optimize the compound's interaction with the sirtuin catalytic domain, while the fluorine substituent can serve as a metabolic blocking group to prevent oxidative degradation . Researchers pursuing sirtuin inhibitors for oncology, metabolic disease, or neurodegenerative indications should consider this compound as a differentiated analog in SAR expansion libraries.

Advanced Building Block for Lipophilic Fragment Libraries

The combination of a tert-butyl group and a fluorine atom in 4-(tert-butyl)-3-fluorobenzoic acid creates a fragment-sized molecule (MW 196.22 g/mol) with a calculated logP value that is significantly higher than non-tert-butylated fluorobenzoic acids, as inferred from the ~23% lower experimental density . This enhanced lipophilicity, coupled with the balanced acidity (pKa 4.06), makes the compound an attractive building block for fragment-based drug discovery (FBDD) and for constructing compound libraries that target intracellular or CNS-penetrant biological targets. The higher boiling point (290.4 °C) also indicates that the compound can tolerate more aggressive reaction conditions during library synthesis without decomposition, expanding its utility in high-throughput parallel chemistry workflows.

Calibration Standard for Predictive pKa and Density Modeling

The compound's predicted physicochemical properties—pKa of 4.06, density of 1.135 g/cm³, and boiling point of 290.4 °C—are derived from computational models (e.g., ACD/Labs) and can serve as a benchmark compound for validating or refining in silico prediction algorithms [1]. Because the compound contains both a strongly electron-donating tert-butyl group and an electron-withdrawing fluorine atom in a defined meta/para substitution pattern, its experimental determination of pKa, density, and logP would provide valuable data points for improving the accuracy of quantitative structure-property relationship (QSPR) models. Procurement of high-purity 4-(tert-butyl)-3-fluorobenzoic acid enables rigorous experimental validation of these predicted values, contributing to more reliable in silico property prediction for future compound design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Tert-butyl)-3-fluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.